prop-2-en-1-yl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
prop-2-en-1-yl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes an iodophenyl group, a trimethylated hexahydroquinoline core, and a prop-2-enyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl group, which can be carried out using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the carboxyl group with prop-2-enyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core, potentially converting it to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. The hexahydroquinoline core is a common motif in many bioactive molecules, suggesting potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The iodophenyl group could also facilitate interactions with specific molecular targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl 4-(4-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Prop-2-enyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The presence of the iodophenyl group in prop-2-en-1-yl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from similar compounds. Iodine atoms can enhance the compound’s reactivity and facilitate radiolabeling, making it particularly useful in imaging and diagnostic applications.
Properties
Molecular Formula |
C22H24INO3 |
---|---|
Molecular Weight |
477.3g/mol |
IUPAC Name |
prop-2-enyl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H24INO3/c1-5-10-27-21(26)18-13(2)24-16-11-22(3,4)12-17(25)20(16)19(18)14-6-8-15(23)9-7-14/h5-9,19,24H,1,10-12H2,2-4H3 |
InChI Key |
DLLWCWKFNUNJPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)I)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)I)C(=O)OCC=C |
Origin of Product |
United States |
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